molecular formula C10H10O5 B072474 2-(Carboxymethyl)-6-methoxybenzoic acid CAS No. 1137-31-1

2-(Carboxymethyl)-6-methoxybenzoic acid

Cat. No. B072474
CAS RN: 1137-31-1
M. Wt: 210.18 g/mol
InChI Key: BSUGOGIZIBJDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-6-methoxybenzoic acid, also known as CMBA, is a chemical compound that is widely used in the field of scientific research. It is a carboxylic acid derivative of benzoic acid and is commonly used as a reagent in various biochemical and physiological experiments. CMBA is a white crystalline powder that is soluble in water and has a molecular weight of 214.19 g/mol.

Mechanism Of Action

The mechanism of action of 2-(Carboxymethyl)-6-methoxybenzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the hydrolysis of esters and amides. It is also believed to act as a pH indicator by changing color in response to changes in pH.

Biochemical And Physiological Effects

2-(Carboxymethyl)-6-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. 2-(Carboxymethyl)-6-methoxybenzoic acid has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Carboxymethyl)-6-methoxybenzoic acid in lab experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using 2-(Carboxymethyl)-6-methoxybenzoic acid is that it may not be suitable for all types of experiments. For example, it may not be suitable for experiments that require a high degree of specificity or sensitivity.

Future Directions

There are many potential future directions for research on 2-(Carboxymethyl)-6-methoxybenzoic acid. One area of research could be the development of new synthetic methods for 2-(Carboxymethyl)-6-methoxybenzoic acid and related compounds. Another area of research could be the exploration of the potential therapeutic uses of 2-(Carboxymethyl)-6-methoxybenzoic acid, such as in the treatment of oxidative stress-related diseases. Additionally, further research could be done to elucidate the mechanism of action of 2-(Carboxymethyl)-6-methoxybenzoic acid and to explore its potential as a pH indicator in biochemical assays.

Synthesis Methods

The synthesis of 2-(Carboxymethyl)-6-methoxybenzoic acid involves the reaction between 2,6-dimethoxybenzoic acid and chloroacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as water or ethanol.

Scientific Research Applications

2-(Carboxymethyl)-6-methoxybenzoic acid has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as esters and amides. It is also used as a pH indicator in biochemical assays. In addition, 2-(Carboxymethyl)-6-methoxybenzoic acid is used in the determination of the activity of enzymes such as cholinesterase and acetylcholinesterase.

properties

CAS RN

1137-31-1

Product Name

2-(Carboxymethyl)-6-methoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(carboxymethyl)-6-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

BSUGOGIZIBJDHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1C(=O)O)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CC(=O)O

synonyms

2-Carboxy-3-methoxybenzeneacetic acid

Origin of Product

United States

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